molecular formula C16H17ClN4O3 B1198903 Disperse Red 13 CAS No. 3180-81-2

Disperse Red 13

Cat. No.: B1198903
CAS No.: 3180-81-2
M. Wt: 348.78 g/mol
InChI Key: FEJPWLNPOFOBSP-UHFFFAOYSA-N
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Description

Disperse Red 13 is an azo dye, which is a type of synthetic dye characterized by the presence of one or more azo groups (-N=N-). This compound is known for its vibrant red color and is primarily used in the textile industry for dyeing synthetic fibers such as polyester. It is also utilized in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Red 13 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with N-ethyl-N-hydroxyethylaniline to form the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The reaction conditions typically include maintaining a low temperature during diazotization and a slightly alkaline medium during the coupling reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The azo group in this compound can be reduced to form corresponding amines.

    Substitution: The compound can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disperse Red 13 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Disperse Red 13: this compound stands out due to its specific molecular structure, which includes an azobenzene functional group that allows for reversible photoisomerization. This unique property makes it particularly valuable in non-linear optical applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-2-20(9-10-22)13-5-3-12(4-6-13)18-19-16-8-7-14(21(23)24)11-15(16)17/h3-8,11,22H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJPWLNPOFOBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5038915, DTXSID00859797
Record name C.I. Disperse Red 13
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Disperse red 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3180-81-2, 590401-75-5
Record name Disperse Red 13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3180-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Disperse Red 13
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Red 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5038915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Disperse red 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.699
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Record name DISPERSE RED 13
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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